molecular formula C19H18N2O2 B2979224 N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946261-41-2

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2979224
CAS No.: 946261-41-2
M. Wt: 306.365
InChI Key: CGJIXCKGUXPFAD-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Scientific Research Applications

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.

    Acetamide Formation: The acetamide group can be introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    N-Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-2-(5-methylisoxazol-3-yl)acetamide
  • N-(1-phenylethyl)-2-(5-chlorisoxazol-3-yl)acetamide
  • N-(1-phenylethyl)-2-(5-phenylthiazol-3-yl)acetamide

Uniqueness

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its isoxazole ring and phenylethyl group may contribute to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-(1-phenylethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14(15-8-4-2-5-9-15)20-19(22)13-17-12-18(23-21-17)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJIXCKGUXPFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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